

# A Meta-Analysis of Chidamide in Peripheral T-Cell Lymphoma: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Chidamide |
| Cat. No.:      | B1683975  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Chidamide** in the treatment of peripheral T-cell lymphoma (PTCL). It offers an objective comparison with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

## Efficacy and Safety Analysis of Chidamide and Comparators

The following tables summarize the key efficacy and safety outcomes for **Chidamide** and other systemic therapies in both relapsed/refractory (R/R) and previously untreated PTCL patient populations. Data is aggregated from multiple clinical trials to provide a comparative overview.

### Table 1: Efficacy of Chidamide in Relapsed/Refractory PTCL

| Treatment Regimen        | N      | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Clinical Trial(s)     |
|--------------------------|--------|-----------------------------|-----------------------------|----------------------------------------|------------------------------|---------------------------|
| Chidamide Monotherapy    | 79     | 28%[1][2]                   | 14%[1][3]<br>[2]            | 2.1 months[1]                          | 21.4 months[1]               | Pivotal Phase II[1][3][2] |
| 256                      | 39.06% | -                           | 129 days                    | -                                      | Real-world study             |                           |
| Chidamide + Chemotherapy | 127    | 51.18%                      | -                           | 152 days                               | -                            | Real-world study[4][5]    |
| Chidamide + CPCT         | 45     | 71.1%                       | 28.9%                       | 8.5 months                             | 17.2 months                  | Phase II (NCT02879526)[6] |

**Table 2: Efficacy of Chidamide in Untreated PTCL**

| Treatment Regimen | N   | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Key Clinical Trial(s)     |
|-------------------|-----|-----------------------------|-----------------------------|----------------------------------------|---------------------------|
| Chidamide + CHOP  | 28  | 89.3%[7]                    | 57.1%[7]                    | 14.0 months[7]                         | Phase Ib (NCT02809573)[7] |
| Chidamide + CHOEP | 113 | 60.2%[8]                    | 40.7%[8]                    | 10.7 months[8]                         | Phase II (NCT02987244)[8] |

**Table 3: Comparative Efficacy of Other Approved Agents in Relapsed/Refractory PTCL**

| Treatment    | N   | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Clinical Trial(s)                |
|--------------|-----|-----------------------------|-----------------------------|----------------------------------------|------------------------------|--------------------------------------|
| Romidepsin   | 130 | 25%[9]                      | 15%[9]                      | -                                      | -                            | Pivotal Phase II (NCT00426764)[9]    |
| 45           | 38% | 18%                         | -                           | -                                      | Phase II[10]                 |                                      |
| Belinostat   | 120 | 25.8%[4]                    | 10.8%[4]                    | 1.6 months                             | 7.9 months                   | BELIEF (NCT00865969)[4][5]           |
| Pralatrexate | 109 | 29%[11]<br>[12][13]         | 11%[12]<br>[13]             | 3.5 months[12]<br>[13]                 | 14.5 months[12]<br>[13]      | PROPEL (NCT00420195)[11]<br>[12][13] |

**Table 4: Safety Profile of Chidamide (Grade 3/4 Adverse Events)**

| Adverse Event          | Chidamide<br>Monotherapy<br>(R/R PTCL)[1]<br>[4] | Chidamide +<br>Chemotherapy<br>(R/R PTCL)[4]<br>[5] | Chidamide +<br>CHOP<br>(Untreated<br>PTCL)[7] | Chidamide +<br>CHOEP<br>(Untreated<br>PTCL)[8] |
|------------------------|--------------------------------------------------|-----------------------------------------------------|-----------------------------------------------|------------------------------------------------|
| Thrombocytopenia       | 10.2% - 22%                                      | 18.1%                                               | 10.0%                                         | 31.0%                                          |
| Neutropenia            | 6.2% - 11%                                       | 12.6%                                               | 83.3%                                         | 69.0%                                          |
| Leukopenia             | 13%                                              | -                                                   | 90.0%                                         | 69.0%                                          |
| Anemia                 | -                                                | 7.1%                                                | -                                             | 37.2%                                          |
| Fatigue                | -                                                | 5.5%                                                | -                                             | -                                              |
| Febrile<br>Neutropenia | -                                                | -                                                   | 10.0%                                         | -                                              |

## Experimental Protocols of Key Clinical Trials

Detailed methodologies for the pivotal trials of **Chidamide** and its main competitors are outlined below to allow for a critical appraisal of the presented data.

### Chidamide (Pivotal Phase II Trial in R/R PTCL)

- Study Design: A multicenter, open-label, single-arm Phase II study conducted in China.[3]
- Patient Population: Patients with relapsed or refractory PTCL who had failed at least one prior systemic therapy. Histological subtypes included PTCL-not otherwise specified (NOS), anaplastic large-cell lymphoma (ALCL), extranodal NK/T-cell lymphoma, and angioimmunoblastic T-cell lymphoma (AITL).[1][3]
- Treatment Protocol: **Chidamide** was administered orally at a dose of 30 mg twice per week. [3]
- Primary Endpoint: The primary endpoint was the overall response rate (ORR), assessed by an independent review committee based on International Working Group (IWG) criteria.[3]

## Romidepsin (Pivotal Phase II Trial in R/R PTCL - NCT00426764)

- Study Design: An international, pivotal, single-arm, Phase II trial.[9]
- Patient Population: Patients with relapsed or refractory PTCL who were refractory to or had failed at least one prior systemic therapy.[9]
- Treatment Protocol: Romidepsin was administered at a dose of 14 mg/m<sup>2</sup> as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[9]
- Primary Endpoint: The rate of complete response (CR) or unconfirmed complete response (CRu) as assessed by an independent review committee.[9]

## Belinostat (BELIEF Trial in R/R PTCL - NCT00865969)

- Study Design: A Phase II, non-randomized, open-label study.[5]
- Patient Population: Patients with relapsed or refractory PTCL who had failed at least one prior systemic therapy.[1][5]
- Treatment Protocol: Belinostat was administered at a dose of 1,000 mg/m<sup>2</sup> as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[1][5]
- Primary Endpoint: The overall response rate (ORR) based on central assessment by an independent review committee.[5]

## Pralatrexate (PROPEL Trial in R/R PTCL - NCT00420195)

- Study Design: A pivotal, multicenter, Phase II, non-randomized, open-label, international study.[11]
- Patient Population: Patients with histologically confirmed PTCL who had disease progression after at least one prior treatment.[11]
- Treatment Protocol: Pralatrexate was administered intravenously at 30 mg/m<sup>2</sup> weekly for 6 of 7 weeks, with vitamin B12 and folic acid supplementation.[11]

- Primary Endpoint: The overall response rate (ORR) assessed by an independent central review using the International Workshop Criteria (IWC).[11]

## Visualizing the Data and Mechanisms

The following diagrams illustrate the meta-analysis workflow, the molecular mechanism of **Chidamide**, and a comparative summary of treatment outcomes.

[Click to download full resolution via product page](#)

**Diagram 1:** Meta-analysis workflow for evaluating **Chidamide** clinical trial data.

[Click to download full resolution via product page](#)

**Diagram 2:** Simplified signaling pathway for **Chidamide**'s mechanism of action in PTCL.

[Click to download full resolution via product page](#)

**Diagram 3:** Comparative overview of ORR and CR rates for various PTCL treatments.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Results from a multicenter, open-label, pivotal phase II study of chidamide in relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chidamide plus prednisone, cyclophosphamide, and thalidomide for relapsed or refractory peripheral T-cell lymphoma: A multicenter phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chidamide combined with cyclophosphamide, doxorubicin, vincristine and prednisone in previously untreated patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Pralatrexate in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Meta-Analysis of Chidamide in Peripheral T-Cell Lymphoma: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683975#meta-analysis-of-chidamide-clinical-trial-data-for-peripheral-t-cell-lymphoma]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)